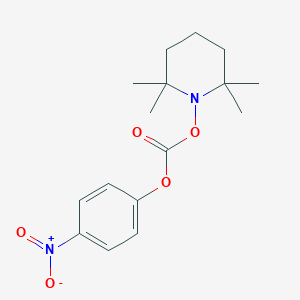
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate is a chemical compound with the empirical formula C16H22N2O5 and a molecular weight of 322.36 g/mol . This compound is known for its application as a reagent in organic synthesis, particularly in the protection of amines. It is used to introduce the 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group, which is useful for protecting primary, secondary, and heterocyclic amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate involves the reaction of amines with an acyl transfer reagent. The compound can be synthesized by the reduction of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (Tempo) with sodium ascorbate, followed by the O-acylation of the resulting hydroxylamine with p-nitrophenyl chloroformate . The reaction conditions are typically mild, and the process can be performed under reductive conditions with in situ generated Cu(I) species or by thermolysis at 135°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate primarily undergoes substitution reactions. It is used to introduce the Tempoc protecting group to amines, which can then be deprotected under mild reductive conditions or by thermolysis .
Common Reagents and Conditions
Reagents: Sodium ascorbate, p-nitrophenyl chloroformate, Cu(I) species.
Conditions: Mild reductive conditions, thermolysis at 135°C.
Major Products Formed
The major product formed from the reaction of this compound with amines is the Tempoc-protected amine. This protecting group can be removed to regenerate the free amine .
Applications De Recherche Scientifique
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent for the protection of amines in organic synthesis.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate involves the transfer of the Tempoc protecting group to amines. This process occurs through an acyl transfer reaction, where the nitrophenyl carbonate group is replaced by the amine, forming a stable carbamate linkage . The protecting group can be removed under specific conditions, allowing for the regeneration of the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Butyloxycarbonyl (Boc): Another protecting group for amines, commonly used in organic synthesis.
Benzyloxycarbonyl (Cbz): A protecting group for amines that is complementary to Tempoc.
Uniqueness
4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate is unique due to its ability to introduce the Tempoc protecting group, which has a reactivity profile that complements Boc and Cbz protecting groups. This makes it particularly useful for protecting primary, secondary, and heterocyclic amines under mild conditions .
Propriétés
Formule moléculaire |
C16H22N2O5 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
(4-nitrophenyl) (2,2,6,6-tetramethylpiperidin-1-yl) carbonate |
InChI |
InChI=1S/C16H22N2O5/c1-15(2)10-5-11-16(3,4)18(15)23-14(19)22-13-8-6-12(7-9-13)17(20)21/h6-9H,5,10-11H2,1-4H3 |
Clé InChI |
BLPUJYUQJJCBHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



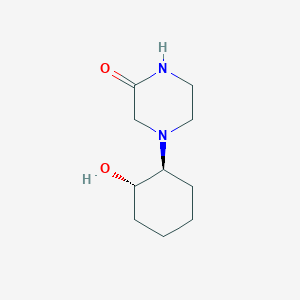
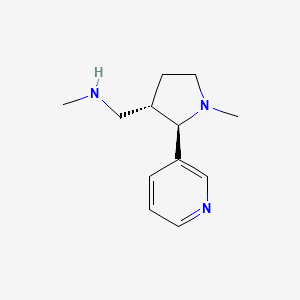
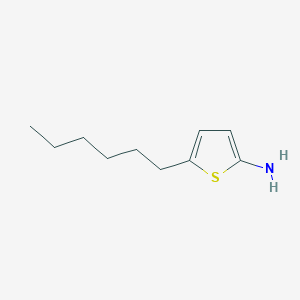
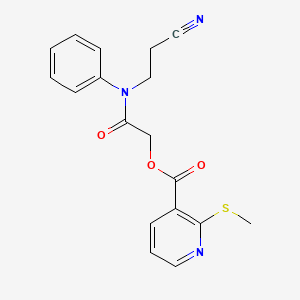
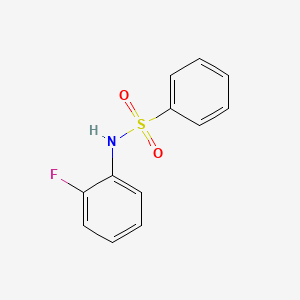
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
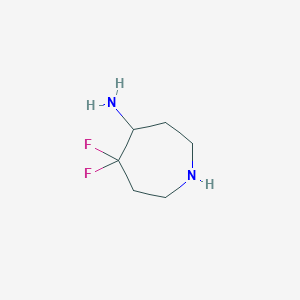
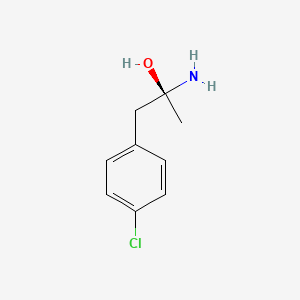
![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)


